molecular formula C18H18ClN5O B2366845 N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-33-7

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2366845
CAS No.: 1291872-33-7
M. Wt: 355.83
InChI Key: OLONFVNWCIIMRQ-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: This compound shares a similar triazole core structure but differs in its substituents.

    N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Another triazole derivative with different substituents, showing distinct biological activities.

Uniqueness

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its benzyl and chlorophenyl groups, along with the triazole core, contribute to its potential as a versatile compound in various research fields.

Properties

CAS No.

1291872-33-7

Molecular Formula

C18H18ClN5O

Molecular Weight

355.83

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23)

InChI Key

OLONFVNWCIIMRQ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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